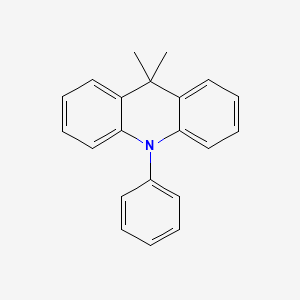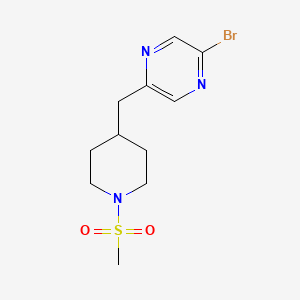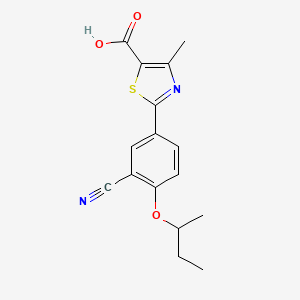
9,9-Dimetil-10-fenil-9,10-dihidroacridina
Descripción general
Descripción
“9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” is a chemical compound with the molecular formula C21H19N and a molecular weight of 285.39 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” consists of 21 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . More detailed structural information was not found in the available resources.
Physical And Chemical Properties Analysis
“9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” is a solid at 20°C . The melting point of this compound ranges from 118.0 to 123.0°C .
Aplicaciones Científicas De Investigación
Fluorescencia retardada activada térmicamente (TADF)
9,9-Dimetil-10-fenil-9,10-dihidroacridina se ha utilizado en el desarrollo de compuestos que exhiben fluorescencia retardada activada térmicamente . Este mecanismo fotofísico es útil en el desarrollo de diodos emisores de luz orgánicos (OLED) eficientes . La emisión en el rango de 534–609 nm de las soluciones de tolueno de los compuestos es fluorescencia retardada activada térmicamente con tiempos de vida de 93 y 143 ns, respectivamente .
Alta estabilidad térmica
Los compuestos basados en this compound se caracterizan por altas estabilidades térmicas . Sus temperaturas de pérdida de peso del 5% son 314 y 336 °C . Esto los hace adecuados para aplicaciones que requieren materiales con alta estabilidad térmica.
Formación de vidrio
El derivado de piridazina y 9,9-dimetil-9,10-dihidroacridina es capaz de formar vidrio . Su temperatura de transición vítrea es de 80 °C . Esta propiedad se puede explotar en diversas aplicaciones, como en la fabricación de ciertos tipos de pantallas y dispositivos ópticos.
Emisión inducida por agregación (AIE)
Se ha encontrado que los óxidos de fosfoindol funcionalizados con this compound exhiben propiedades de emisión inducida por agregación (AIE) . AIE es un fenómeno donde la emisión de luz aumenta cuando las moléculas se agregan, y tiene aplicaciones potenciales en diversos campos, como la bioimagen, la detección química y los dispositivos optoelectrónicos.
Síntesis de nuevos luminógenos
This compound se ha utilizado en la síntesis de nuevos luminógenos . Estos luminógenos, que consisten en 9,9-dimetil-9,10-dihidroacridina y óxido de fosfoindol, se sintetizaron y se caracterizaron sistemáticamente .
Estudio del estado de transferencia de carga intramolecular
Los compuestos basados en this compound exhibieron emisión desde el estado de transferencia de carga intramolecular que se manifiesta por solvatocromismo positivo . Esta propiedad se puede utilizar para estudiar el proceso de transferencia de carga intramolecular, que es importante para comprender el comportamiento de diversos compuestos orgánicos.
Mecanismo De Acción
Target of Action
The primary target of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is in the field of organic electronics, specifically as a component in thermally activated delayed fluorescence (TADF) devices . It is used as a blue dopant material in TADF-OLED devices .
Mode of Action
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine: interacts with its targets by exhibiting bipolar charge-transporting capability and high photoluminescence quantum yields (PLQYs) . This compound has a rather broad blue emission nature with a full width at half-maximum of approximately 80 nm, and a short-lived excited state (approximately 3.0 µs in solid films) .
Biochemical Pathways
The biochemical pathways affected by 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine are primarily related to the generation of light in TADF-OLED devices . The compound’s high PLQYs contribute to its effectiveness in these devices .
Pharmacokinetics
While specific ADME properties for 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine are not readily available, it’s known that this compound has a molecular weight of 285.382 Da , which may influence its bioavailability in certain applications.
Result of Action
The result of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine ’s action is the production of blue light in TADF-OLED devices . Its high PLQYs and bipolar charge-transporting capability contribute to the high brightness and good electroluminescence efficiencies of these devices .
Action Environment
The action of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can be influenced by environmental factors such as the host material in TADF-OLED devices . For instance, the PLQYs of blue-emitting 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .
Propiedades
IUPAC Name |
9,9-dimethyl-10-phenylacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)17-12-6-8-14-19(17)22(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUEZIFXPDRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine considered a promising material for OLEDs?
A: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine exhibits properties that make it suitable as a donor component in thermally activated delayed fluorescence (TADF) emitters, crucial for efficient OLEDs. [, ] Its structure facilitates charge transfer processes, and its high triplet energy levels allow for efficient energy transfer to emissive layers in OLED devices. []
Q2: How does the rigidity of the molecule contribute to its effectiveness in OLEDs?
A: Studies have shown that incorporating 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine into rigid, π-stacked structures enhances its performance in OLEDs. [] This rigid configuration promotes aggregation-induced emission enhancement (AIEE), where the molecule emits light more efficiently in the solid state, improving device efficiency. []
Q3: What role does the 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine moiety play in designing blue TADF emitters?
A: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine acts as an effective electron donor when paired with suitable acceptor units in TADF emitters. [, , ] By adjusting the acceptor unit and the linker between donor and acceptor, researchers can fine-tune the emission color towards the blue region, which is crucial for achieving high-quality displays. [, ]
Q4: What computational methods are used to study 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine and its derivatives for OLED applications?
A: Researchers utilize Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to understand the electronic and optical properties of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based molecules. [, ] These simulations help predict crucial parameters like singlet-triplet energy gaps (ΔEST) and radiative decay rates, guiding the design of efficient TADF emitters. [, ]
Q5: Have OLED devices been fabricated using 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based emitters?
A: Yes, researchers have successfully incorporated 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based emitters into OLED devices. [, ] Notably, a study utilizing a π-stacked 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine derivative achieved an impressive external quantum efficiency (EQE) of 28.4%, highlighting its potential for high-performance OLED applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)






![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)


